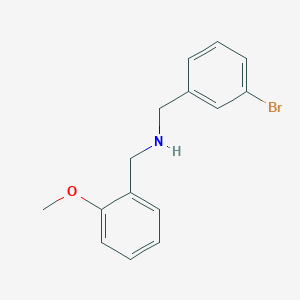

(3-bromobenzyl)(2-methoxybenzyl)amine

Descripción

(3-Bromobenzyl)(2-methoxybenzyl)amine is a secondary amine featuring two benzyl groups: one substituted with a bromine atom at the 3-position and the other with a methoxy group at the 2-position. The bromine substituent introduces electron-withdrawing effects, while the methoxy group provides electron-donating properties, creating a unique electronic profile that influences reactivity, solubility, and interactions with biological targets .

Propiedades

IUPAC Name |

1-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQGWYJYXYEQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

The position and type of substituents on benzylamine derivatives significantly impact their chemical and pharmacological properties. Key analogues include:

- In contrast, the 3-bromo substituent introduces steric bulk and electron-withdrawing effects, which may reduce solubility but improve stability in metabolic pathways.

Pharmacological Activity

- Enzyme Inhibition : The 2-methoxybenzyl group is a recurring motif in acetylcholinesterase (AChE) inhibitors. For example, N-ethyl-N-(2-methoxybenzyl)amine inhibits AChE with an IC₅₀ of 6.6 µM, attributed to interactions with the enzyme’s catalytic site . The brominated analogue may exhibit modified activity due to altered electronic and steric profiles.

- Receptor Binding : NBOMe compounds (e.g., 25C-NBOMe) demonstrate high 5-HT2A receptor affinity due to the 2-methoxybenzyl group . While (3-bromobenzyl)(2-methoxybenzyl)amine lacks the phenethylamine backbone of NBOMe drugs, its structural features could be explored for receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.